An In-Depth Technical Guide to the Structural Elucidation of 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid
An In-Depth Technical Guide to the Structural Elucidation of 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid
For researchers and professionals in drug development, the unambiguous determination of a molecule's structure is a cornerstone of chemical synthesis and medicinal chemistry. This guide provides a comprehensive, in-depth exploration of the techniques and analytical reasoning required to elucidate the structure of 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid, a heterocyclic compound of significant interest in pharmaceutical and materials science research.[1][2][3] This document moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural confirmation.
Introduction to 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid and the Imperative of Structural Verification
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system frequently employed in the design of bioactive molecules, including kinase inhibitors and agents targeting amyloid plaques.[4] The specific substitution pattern of 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid, featuring a chloro group on the pyridazine ring and a carboxylic acid on the imidazole ring, makes it a valuable intermediate for further chemical modification.[1][5] Given its potential applications, rigorous structural verification is paramount to ensure the integrity of subsequent research and development.
This guide will detail a multi-technique approach to structure elucidation, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and the theoretical application of X-ray crystallography. The synergy between these techniques provides a comprehensive and definitive confirmation of the molecular structure.
The Synergistic Approach to Structure Elucidation
The confirmation of a chemical structure is rarely achieved through a single analytical technique. Instead, it is a process of assembling complementary pieces of evidence, each provided by a different method. The diagram below illustrates the logical workflow for the structural elucidation of 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid, where each technique provides unique and confirmatory information.
Caption: Workflow for the structural elucidation of the target compound.
Mass Spectrometry: Determining the Molecular Formula
Expertise & Experience: Mass spectrometry is the first-line technique to confirm the molecular weight and elemental composition of a synthesized compound. This non-destructive technique provides the foundational data upon which the rest of the structural puzzle is built.[6]
Predicted Mass Spectrum Data: For 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid (C₇H₄ClN₃O₂), the expected high-resolution mass spectrum (HRMS) would show a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
| Ion | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) | Expected Ratio |
| [M+H]⁺ | 198.0070 | 200.0041 | ~3:1 |
| [M+Na]⁺ | 220.9890 | 222.9860 | ~3:1 |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
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Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.
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Analysis Mode: Operate in positive ion mode to detect protonated species like [M+H]⁺.
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Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.
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Data Analysis: Compare the observed m/z values and the isotopic pattern with the theoretical values for the proposed formula C₇H₄ClN₃O₂. The high resolution allows for the confirmation of the elemental composition to within a few parts per million (ppm).
Trustworthiness: The observation of the correct molecular weight and the characteristic 3:1 isotopic pattern for chlorine provides strong evidence for the presence of one chlorine atom and validates the proposed elemental composition.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[6] For our target compound, we expect to see characteristic absorptions for the carboxylic acid and the aromatic heterocyclic system.
Predicted IR Absorption Bands:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Comments |
| Carboxylic Acid O-H | Stretching | 2500-3300 (broad) | Very characteristic broad absorption due to hydrogen bonding. |
| Carboxylic Acid C=O | Stretching | 1710-1760 | Position depends on conjugation and hydrogen bonding. |
| Aromatic C-H | Stretching | ~3100 | |
| Aromatic C=C and C=N | Stretching | 1450-1650 | A series of sharp bands characteristic of the heteroaromatic ring system. |
| C-Cl | Stretching | 600-800 |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
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Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.
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Instrumentation: Use a standard FTIR spectrometer.
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Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups of the proposed structure. The presence of the broad O-H stretch and the strong C=O stretch would be primary indicators of the carboxylic acid moiety.
Trustworthiness: The simultaneous observation of the broad O-H band, the C=O stretch, and the fingerprint region bands for the aromatic system provides a self-validating confirmation of the key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
Expertise & Experience: NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule.[6] By analyzing ¹H and ¹³C NMR spectra, along with 2D correlation experiments, a complete picture of the molecular skeleton can be constructed.
Predicted ¹H NMR Spectrum (in DMSO-d₆): The ¹H NMR spectrum is expected to show signals for the four protons of the molecule.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H3 | ~8.2-8.4 | Singlet | - | 1H |
| H7 | ~7.4-7.6 | Doublet | ~9.5 | 1H |
| H8 | ~8.0-8.2 | Doublet | ~9.5 | 1H |
| COOH | ~13.0-14.0 | Broad Singlet | - | 1H |
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Rationale: The protons on the pyridazine ring (H7 and H8) are expected to be doublets due to coupling to each other. The proton on the imidazole ring (H3) will be a singlet. The carboxylic acid proton will be a broad singlet at a very downfield chemical shift, which disappears upon D₂O exchange.
Predicted ¹³C NMR Spectrum (in DMSO-d₆): The ¹³C NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~160-165 |
| C2 | ~140-145 |
| C3 | ~115-120 |
| C6 | ~145-150 |
| C7 | ~120-125 |
| C8 | ~130-135 |
| C9a (bridgehead) | ~140-145 |
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Rationale: The carboxyl carbon will be the most downfield signal. The carbons of the heterocyclic rings will appear in the aromatic region. The carbon atom bonded to chlorine (C6) will be significantly affected.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
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Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
(Optional but recommended) Acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) to definitively assign all signals and confirm connectivity.
-
-
Data Analysis:
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to determine proton-proton connectivities.
-
Assign the ¹³C NMR signals based on chemical shifts and correlations from 2D NMR data.
-
Caption: Key NMR correlations for structure confirmation.
Trustworthiness: The combination of ¹H and ¹³C NMR data, especially when supported by 2D experiments, provides an unambiguous map of the atomic connectivity, leaving little doubt about the overall structure.
X-ray Crystallography: The Definitive Proof
Expertise & Experience: When a suitable single crystal can be grown, X-ray crystallography provides the "gold standard" for structure determination. It yields a three-dimensional model of the molecule, confirming not only the connectivity but also the bond lengths, bond angles, and stereochemistry.[6]
Hypothetical Outcome: An X-ray crystal structure of 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid would definitively show the planar imidazo[1,2-b]pyridazine ring system, with the chlorine atom at the 6-position and the carboxylic acid group at the 2-position. It would also reveal intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules in the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction
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Crystal Growth: Grow single crystals of the compound, typically by slow evaporation of a saturated solution in a suitable solvent or solvent system.
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Crystal Mounting: Mount a suitable single crystal on a goniometer head.
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Data Collection: Place the crystal in a diffractometer and collect diffraction data by irradiating it with a monochromatic X-ray beam.
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Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.
Trustworthiness: An X-ray crystal structure is considered definitive proof of a molecule's structure.
Conclusion: A Consolidated and Validated Structural Assignment
The structural elucidation of 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid is achieved through a systematic and synergistic application of modern analytical techniques. Mass spectrometry confirms the molecular formula, IR spectroscopy identifies the key functional groups, and NMR spectroscopy provides a detailed map of the atomic connectivity. While X-ray crystallography offers the ultimate confirmation, a combination of the other three techniques can provide a highly confident structural assignment. This rigorous, multi-faceted approach ensures the scientific integrity of any research or development activities that utilize this important chemical entity.
References
- 1. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]
- 2. 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid [oakwoodchemical.com]
- 3. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
- 4. chemimpex.com [chemimpex.com]
- 5. rsc.org [rsc.org]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
